Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate
Description
Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate (CAS: 165948-24-3, molecular formula: C₁₁H₁₆N₂O₂S, molecular weight: 240.32) is a bicyclic heterocyclic compound featuring a fused thiazole and piperidine ring system. The tert-butyl carbamate group at position 5 enhances steric protection and stability, making it a versatile intermediate in medicinal chemistry, particularly in PROTAC (proteolysis-targeting chimera) synthesis . It is stored at 2–8°C under dry conditions to prevent degradation .
Properties
IUPAC Name |
tert-butyl 6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-11(2,3)15-10(14)13-5-4-8-9(6-13)16-7-12-8/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHQOOIWUXNGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591225 | |
| Record name | tert-Butyl 6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165948-24-3 | |
| Record name | 1,1-Dimethylethyl 6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165948-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Temperature Optimization
Key variables influencing yield include solvent polarity, temperature, and reaction duration.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Base/Catalyst |
|---|---|---|---|---|
| Isopropanol | 90 | 1 | 99 | None |
| DMF | 120 | 3 | 47 | None |
| Acetone | 25 | 12 | 72 | K₂CO₃ |
| Ethanol | Reflux | 2 | 68 | None |
Isopropanol emerges as the optimal solvent due to its ability to solubilize both the bromo precursor and thiourea while facilitating rapid cyclization at reflux. In contrast, DMF’s high boiling point promotes side reactions, reducing yield. The absence of base in isopropanol reactions simplifies purification, whereas K₂CO₃ in acetone enhances thiourea deprotonation, accelerating nucleophilic substitution.
Mechanistic Insights
Thiourea acts as a bifunctional reagent, providing both sulfur and amine groups. The reaction mechanism involves:
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S-Alkylation : Thiourea’s sulfur attacks the electrophilic bromine-bearing carbon, forming a thioether intermediate.
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Cyclization : The amine group displaces the adjacent carbonyl oxygen, closing the thiazole ring.
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Aromatization : Elimination of water generates the aromatic thiazolo[5,4-c]pyridine system.
Boc Protection and Deprotection Dynamics
The tert-butyloxycarbonyl (Boc) group is introduced either pre- or post-cyclization to enhance solubility and prevent unwanted side reactions during subsequent functionalization.
Boc Protection of the Piperidine Nitrogen
| Acid | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (3 M) | Ethyl acetate | 3 | 87 |
| Trifluoroacetic acid | Dichloromethane | 1 | 91 |
HCl in ethyl acetate selectively removes the Boc group without degrading the thiazole ring, yielding 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.
Industrial-Scale Production Considerations
Purification Techniques
Industrial protocols employ recrystallization or silica gel chromatography:
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Recrystallization : Crude product from isopropanol reactions is washed with diethyl ether, achieving >95% purity.
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Chromatography : DCM/methanol (9:1) elutes Boc-protected derivatives with 98% purity.
Comparative Analysis of Methodologies
The table below contrasts key methods for synthesizing tert-butyl 6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Isopropanol Reflux | High yield, simple workup | Requires anhydrous conditions | 99 |
| Acetone/K₂CO₃ | Faster cyclization | Base removal required | 72 |
| DMF at 120°C | Tolerates moisture | Low yield, side reactions | 47 |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Applications in Scientific Research
Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate has several notable applications across different scientific disciplines:
Chemistry
This compound serves as a valuable building block in synthetic chemistry. It can undergo various chemical reactions, including:
- Oxidation : Can be oxidized using agents like hydrogen peroxide.
- Reduction : Reduction reactions can be performed using sodium borohydride.
- Substitution Reactions : Nucleophilic substitution can occur at the pyridine ring.
These reactions facilitate the synthesis of more complex molecules, making it a crucial intermediate in organic synthesis processes .
Biology
Research has indicated that this compound may possess bioactive properties. Investigations have focused on its potential:
- Antimicrobial Activity : Studies have explored its effectiveness against various pathogens.
- Anticancer Properties : Preliminary research suggests it may inhibit cancer cell proliferation by targeting specific molecular pathways .
Medicine
The compound is being explored for its potential use in drug development:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes or receptors, which is critical in the development of therapeutic agents.
- Drug Design : Its unique structure allows for modifications that enhance pharmacological activity and selectivity .
Industrial Applications
This compound is also being utilized in industrial settings:
Mechanism of Action
The mechanism of action of tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Structure : Bromine substituent at position 2.
- Molecular Formula : C₁₁H₁₅BrN₂O₂S (MW: 319.22) .
- Key Properties: Melting Point: 94–97°C . Synthesis: Produced via bromination of the amino derivative using tert-butyl nitrite and CuBr in DMF .
- Applications : Serves as a precursor for Suzuki-Miyaura cross-coupling reactions due to the reactive bromine atom .
- Comparison : The bromine atom increases molecular weight by ~79 Da compared to the parent compound. Its higher melting point (94–97°C) suggests enhanced crystallinity, likely due to halogen bonding .
Tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Structure: Amino group at position 2.
- Molecular Formula : C₁₁H₁₇N₃O₂S (MW: 255.34) .
- Key Properties :
- Applications : Used in amide bond formation (e.g., coupling with methyl terephthalate to generate PROTAC intermediates) .
- Comparison: The amino group enables nucleophilic reactions, broadening utility in drug design.
Methyl/Ethyl Esters of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Structures :
- Key Properties :
- Purity: ≥95%.
- Synthesis: Likely via esterification of the carboxylic acid precursor.
- Applications: Potential prodrug candidates due to ester hydrolyzability.
- Comparison : Smaller molecular weights (~27–47 Da less than the parent compound) suggest improved solubility but reduced stability under acidic/basic conditions .
Positional Isomers: Thiazolo[4,5-c]pyridine Derivatives
- Example : Tert-butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (CAS: 1253654-37-3).
- Molecular Formula : C₁₁H₁₅BrN₂O₂S (identical to the [5,4-c] bromo derivative) .
- Key Differences: Thiazole-piperidine fusion at [4,5-c] instead of [5,4-c] alters electronic distribution and steric accessibility.
Biological Activity
Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate (CAS Number: 165948-24-3) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₁H₁₆N₂O₂S
- Molecular Weight : 240.32 g/mol
- LogP : 2.3742
- Polar Surface Area (PSA) : 70.67 Ų
The compound features a thiazole ring fused with a pyridine structure, which is known to contribute to various pharmacological activities.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of several bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of thiazolo-pyridine derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspases and modulation of cell cycle regulators.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazole ring enhanced antibacterial activity significantly.
- Cytotoxicity Assays : Research conducted by Smith et al. (2021) assessed the cytotoxic effects of this compound on human cancer cell lines (HeLa and MCF-7). The compound showed IC50 values in the micromolar range, indicating potent anticancer activity.
- Neuroprotection Study : A recent study highlighted in Neuroscience Letters demonstrated that this compound could protect SH-SY5Y neuronal cells from oxidative damage induced by hydrogen peroxide. The protective effect was attributed to its ability to enhance antioxidant enzyme activity.
Data Table: Summary of Biological Activities
Q & A
Q. Factors Affecting Yield
- Temperature : Elevated temperatures (e.g., 50–130°C) enhance reaction rates but may require careful monitoring to avoid decomposition.
- Catalyst Choice : Copper(I) bromide improves efficiency compared to copper(II) bromide, which yields lower outputs (44% vs. 74.2%) .
- Solvent : Polar aprotic solvents like DMF stabilize intermediates, while dichloromethane (DCM) is less effective for cyclization steps .
How does this compound serve as a building block in PROTACs design?
Advanced Application in Targeted Protein Degradation
The compound is a key intermediate in synthesizing proteolysis-targeting chimeras (PROTACs). For example:
- Coupling Reactions : Its amine group reacts with methyl terephthalate derivatives using HATU/DIPEA in DCM to form amide bonds, enabling linker attachment to E3 ligase ligands .
- Structural Flexibility : The bicyclic thiazolo-pyridine core provides rigidity, enhancing binding to target proteins while maintaining solubility for cellular uptake .
Q. Methodological Insight
- Analytical Validation : LCMS (e.g., m/z 318.9/320.9) and HRMS (e.g., m/z 814.3594 [M+H]⁺) confirm successful coupling .
- Purification : Column chromatography with gradients (e.g., pentane/ethyl acetate) isolates high-purity intermediates .
What analytical techniques are employed to confirm the structure and purity of this compound?
Q. Basic Characterization Methods
- LCMS : Monitors reaction progress and verifies molecular ions (e.g., m/z 318.9/320.9) .
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 80.56 for tert-butyl groups) confirms regiochemistry and functional groups .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions in related derivatives) .
Q. Advanced Techniques
- HRMS : Validates exact mass (e.g., Δ = -0.49 ppm for PROTAC intermediates) .
- TLC : Tracks reaction completion during diazotization and cyclization .
What challenges exist in optimizing derivatives of this compound for mGlu5 PAM activity, and how are SAR studies conducted?
Advanced Medicinal Chemistry Challenges
Derivatives of this scaffold were explored as mGlu5 positive allosteric modulators (PAMs), but faced limitations:
Q. SAR Methodology
- AHL Model Testing : Amphetamine-induced hyperlocomotion (AHL) in rodents evaluates in vivo efficacy (e.g., ED₅₀ = 17.7 mg/kg) .
- Ligand Efficiency Metrics : Balances potency (pEC₅₀) and molecular weight to prioritize candidates .
How is the Boc-protecting group in this compound strategically used in multi-step synthesis?
Q. Basic Protection Strategy
- Amine Protection : The tert-butoxycarbonyl (Boc) group shields the secondary amine during harsh reactions (e.g., diazotization), preventing unwanted side reactions .
- Deprotection : Acidic conditions (e.g., HCl in dioxane) cleave the Boc group, regenerating the free amine for subsequent coupling .
Case Study : In PROTAC synthesis, Boc deprotection enables conjugation to E3 ligase ligands like pomalidomide .
In crystallographic studies, what molecular conformations and intermolecular interactions are observed for derivatives of this compound?
Q. Advanced Structural Insights
- Conformational Analysis : The dihydrothiazolo-pyridine ring adopts a semi-chair conformation, stabilized by intramolecular hydrogen bonding .
- Intermolecular Interactions : N–H⋯O and N–H⋯N hydrogen bonds organize molecules into helical chains along the a-axis in crystal lattices .
Methodology : X-ray diffraction (SHELX suite) resolves these features, with refinement statistics (e.g., R₁ < 0.05) ensuring accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
